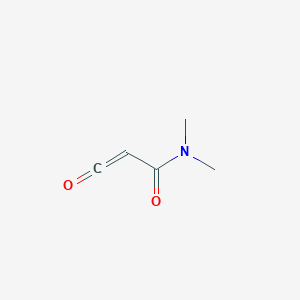
2-Hydroxyethyl methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl methoxyacetate is an organic compound with the chemical formula C5H10O4. It is a colorless, viscous liquid known for its versatility in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methoxyacetate can be synthesized through several methods:
Esterification: One common method involves the esterification of methoxyacetic acid with ethylene glycol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Transesterification: Another method is the transesterification of methyl methoxyacetate with ethylene glycol. This process also requires a catalyst, often a base like sodium methoxide, and is performed under controlled temperatures to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. Large-scale esterification reactors are used, and the reaction conditions are optimized for temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield ethylene glycol and methoxyethanol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol, methoxyethanol.
Substitution: Various substituted esters depending on the reagent used.
Applications De Recherche Scientifique
2-Hydroxyethyl methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its reactivity makes it valuable in creating specialized materials.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: The compound is used in the production of coatings, adhesives, and resins. Its properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism by which 2-hydroxyethyl methoxyacetate exerts its effects depends on the specific application:
Polymerization: In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers. The hydroxyl and ester groups participate in the formation of cross-linked networks.
Biological Systems: In biological systems, it can interact with cellular components through its hydroxyl and ester groups, potentially modifying biological pathways or serving as a carrier for other molecules.
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl methoxyacetate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds have hydroxyl and ester groups, but 2-hydroxyethyl methacrylate is more commonly used in the production of hydrogels and contact lenses.
Methoxyacetic acid: This compound is a simpler analog with similar reactivity but lacks the hydroxyl group, making it less versatile in polymerization reactions.
Ethylene glycol methacrylate: Similar in structure but used more extensively in the production of polymers with specific mechanical properties.
The uniqueness of this compound lies in its combination of hydroxyl and ester functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
131242-72-3 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-methoxyacetate |
InChI |
InChI=1S/C5H10O4/c1-8-4-5(7)9-3-2-6/h6H,2-4H2,1H3 |
Clé InChI |
SWMCVUROTJLNQY-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


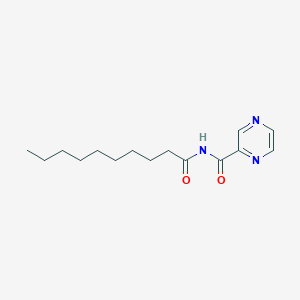

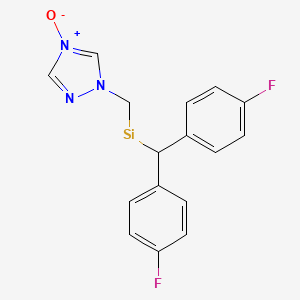
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
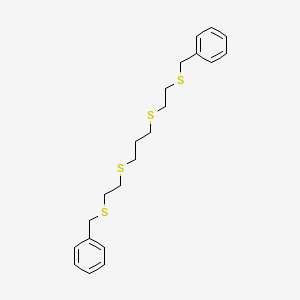
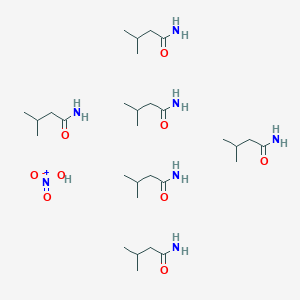

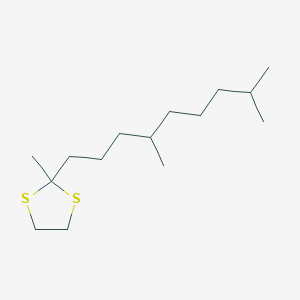
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
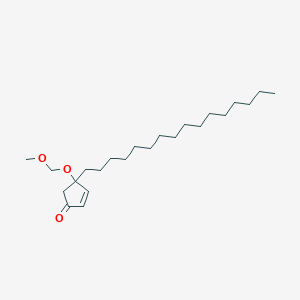
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
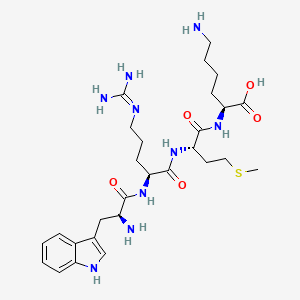
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
